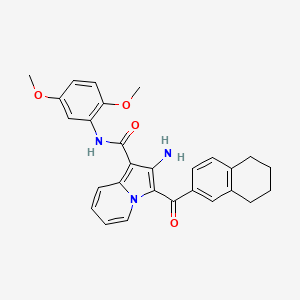
2-amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
Table 1: Structural Features
| Feature | Description |
|---|---|
| Amino Group | Present at position 2 |
| Dimethoxy Substituents | Located on the phenyl ring |
| Carbonyl Functionality | Attached to tetrahydronaphthalene |
| Indolizine Core | Central scaffold for activity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential as an alpha-glucosidase inhibitor, which can affect carbohydrate metabolism .
- Receptor Modulation : It may interact with receptors that modulate cellular signaling pathways. This interaction can lead to altered physiological responses.
- Gene Expression Alteration : The compound might influence the expression of genes involved in various biological processes, potentially affecting cell growth and differentiation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidiabetic Activity : Preliminary studies suggest its potential as an antidiabetic agent through inhibition of alpha-glucosidase activity. This could result in reduced postprandial blood glucose levels.
- Antitumor Properties : Some derivatives of indolizine compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Alpha-glucosidase Inhibition | Reduced glucose absorption | |
| Antitumor Activity | Induction of apoptosis | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Several studies have evaluated the biological activity of similar compounds with promising results:
- Antidiabetic Studies : A study demonstrated that structurally related compounds exhibited significant alpha-glucosidase inhibition with IC50 values comparable to standard drugs like acarbose . This suggests that our compound may share similar efficacy.
- Cancer Research : Research on indolizine derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. For example, one study found that a related compound significantly reduced viability in breast cancer cells through apoptosis induction .
- Inflammation Models : In models of inflammation, compounds similar to the target molecule have been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Propiedades
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-34-20-12-13-23(35-2)21(16-20)30-28(33)24-22-9-5-6-14-31(22)26(25(24)29)27(32)19-11-10-17-7-3-4-8-18(17)15-19/h5-6,9-16H,3-4,7-8,29H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRQDANCEZZATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














